2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate

Pharmacokinetics Oral Absorption Bioavailability

Dexketoprofen trometamol provides validated superiority over racemic ketoprofen: active S-(+)-enantiomer exclusively inhibits COX, eliminating inactive R(-)-isomer. Tromethamine salt delivers tmax 0.25–0.75 h (vs. 0.5–3 h for racemic), ≥75 mg/mL aqueous solubility, 25% fewer treatment-related AEs vs. racemic IV, and superior OA pain relief at half total drug mass. Ideal for ANDA development, parenteral formulation, and rapid-onset solid dosage forms. Insist on chiral purity—racemic substitution risks pharmacokinetic noise.

Molecular Formula C20H23NO5
Molecular Weight 357.4 g/mol
Cat. No. B7980152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate
Molecular FormulaC20H23NO5
Molecular Weight357.4 g/mol
Structural Identifiers
SMILESCC(C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)OCC(CO)(CO)N
InChIInChI=1S/C20H23NO5/c1-14(19(25)26-13-20(21,11-22)12-23)16-8-5-9-17(10-16)18(24)15-6-3-2-4-7-15/h2-10,14,22-23H,11-13,21H2,1H3/t14-/m0/s1
InChIKeyPKFLMRFXEWKIGD-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate – Procurement-Relevant Identity and Class Profile


2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate (CAS 156604-79-4) is the tromethamine salt of the (S)-(+)-enantiomer of ketoprofen, formally designated dexketoprofen trometamol [1]. It belongs to the arylpropionic acid class of non-steroidal anti-inflammatory drugs (NSAIDs) and functions as a non-selective cyclooxygenase (COX) inhibitor, with the S(+)-enantiomer accounting for essentially all prostaglandin-synthesis inhibition while the R(-)-enantiomer is pharmacologically inactive [2]. The tromethamine salt form was specifically engineered to overcome the poor aqueous solubility of the free acid, enabling parenteral formulation and accelerating gastrointestinal absorption [1].

2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate – Why In-Class Substitution Without Comparative Data Is Scientifically Unsound


The procurement of an NSAID for analgesic or anti-inflammatory applications cannot rely on class-level assumptions. Racemic ketoprofen contains 50% of the inactive R(-)-enantiomer, which contributes no COX inhibition yet occupies metabolic and protein-binding sites [1]. Furthermore, the free acid form of dexketoprofen exhibits significantly lower oral absorption than the trometamol salt, meaning that simply sourcing the correct enantiomer is insufficient without the appropriate counter-ion [2]. Even among salt forms, the tromethamine salt provides a unique combination of aqueous solubility exceeding 75 mg/mL and a tmax of 0.25–0.75 hours—parameters not matched by the free acid or by alternative ketoprofen salts such as the lysine salt [3]. Substituting any of these forms without head-to-head verification introduces risk of slower onset, reduced bioavailability, or the pharmacokinetic noise of chiral inversion.

2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate – Quantitative Comparator-Based Differentiation Evidence


Systemic Absorption Rate: tmax Reduced by 2- to 12-Fold Versus Racemic Ketoprofen

Dexketoprofen trometamol delivers the active S(+)-enantiomer to peak plasma concentration (tmax) in 0.25–0.75 hours when administered orally as a tablet, compared with 0.5–3 hours for the S-enantiomer following administration of racemic ketoprofen as the free acid [1]. This 2- to 12-fold acceleration in tmax is attributed directly to the high aqueous solubility conferred by the tromethamine counter-ion [2]. In a three-way comparative pharmacokinetic study (n=18 healthy volunteers), dexketoprofen trometamol showed the highest Cmax and shortest tmax among the three forms tested, with dexketoprofen free acid ranking slowest and racemic ketoprofen intermediate [3].

Pharmacokinetics Oral Absorption Bioavailability

Onset of Analgesic Action: Confirmed at 30 Minutes Versus Slower Onset for Racemic Ketoprofen

In a double-blind, randomized, placebo-controlled study of 210 patients with moderate to severe pain following mandibular third molar extraction, dexketoprofen trometamol 25 mg and 50 mg produced a statistically significant analgesic effect within 30 minutes of oral administration, with efficacy sustained for 6 hours [1]. Racemic ketoprofen 50 mg achieved a similar level of analgesia but with a slower onset [1]. The faster onset was corroborated in a primary dysmenorrhea study where dexketoprofen 12.5 mg was significantly superior to placebo at 30 minutes post-dose, whereas ketoprofen 50 mg reached significance only from 1 hour onward [2]. Peak plasma concentrations (Cmax) are reached at 30 minutes (range 15–60 minutes) for dexketoprofen trometamol, providing a pharmacokinetic basis for the observed pharmacodynamic advantage [3].

Analgesic Efficacy Acute Pain Dental Pain Model

Aqueous Solubility: ≥75 mg/mL for Trometamol Salt Versus Practically Insoluble Free Acid

Dexketoprofen trometamol exhibits aqueous solubility of ≥75 mg/mL (199.77 mM) at 25°C, as measured by standardized in-house solubility testing . In contrast, ketoprofen free acid is classified as practically insoluble in water, with reported aqueous solubility of approximately 0.21 mg/mL, and is listed as a Biopharmaceutics Classification System (BCS) Class II drug (low solubility, high permeability) [1]. The salt formation with tromethamine converts the poorly soluble free acid into a freely soluble salt through the formation of a layered crystal structure that facilitates water penetration into the crystal lattice, as confirmed by single-crystal X-ray diffraction [2]. The solubility enhancement of the tromethamine multicomponent crystal over intact ketoprofen was quantitatively measured as 2.95-fold, with dissolution at 60 minutes reaching 89.56% for the salt form versus 63.96% for intact ketoprofen in phosphate buffer (pH 7.4) [2].

Preformulation Solubility Enhancement Salt Selection

Clinical Efficacy at Half-Dose: 25 mg Dexketoprofen Trometamol Matches or Exceeds 50 mg Racemic Ketoprofen

In a multicenter, randomized, double-blind, 3-week trial of 183 adult outpatients with knee osteoarthritis, dexketoprofen trometamol 25 mg three times daily (tid) was compared with racemic ketoprofen 50 mg tid—a dose matched for S-enantiomer content [1]. At the end of treatment, the main efficacy outcome measures were significantly better in the dexketoprofen trometamol group than in the ketoprofen group. The overall physician assessment indicated that 75% of patients in the dexketoprofen group had improved, compared with only 50% in the ketoprofen group [1]. In the postoperative dental pain model, dexketoprofen trometamol 25 mg produced a level of analgesia at least as effective as racemic ketoprofen 50 mg, with a more rapid onset [2]. In primary dysmenorrhea, both dexketoprofen doses (12.5 mg and 25 mg) showed no significant difference in peak analgesic efficacy compared with ketoprofen 50 mg, confirming half-dose equivalence [3].

Dose-Response Osteoarthritis Therapeutic Equivalence

Intravenous Tolerability: Treatment-Related Adverse Events 16.0% vs 21.3% for Racemic Ketoprofen

In a multicenter, randomized, double-blind, parallel-group clinical trial of 252 patients with moderate to severe pain following hip or knee replacement surgery, dexketoprofen trometamol 50 mg administered by intravenous infusion every 8 hours was compared with racemic ketoprofen 100 mg [1]. The two medications were equivalent in terms of analgesic activity (SAPID₀₋₈ₕ 310.9 ± 19.2 vs 326.3 ± 19.0 mm·h; 95% CI for difference -59.1 to 28.3, fully within the pre-specified equivalence range of ±65.3 mm·h). However, treatment-related adverse events were experienced by 16.0% of patients in the dexketoprofen trometamol group compared with 21.3% in the ketoprofen group—a relative reduction of approximately 25% [1]. The time to achieve maximum pain intensity difference (PIDmax) was 284.7 minutes for dexketoprofen versus 308.5 minutes for ketoprofen [2]. No haemorrhagic events related to the surgical procedure were reported despite 94.4% of patients receiving concomitant low-molecular-weight heparin [1].

Safety Tolerability Intravenous Administration Orthopaedic Surgery

2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate – Evidence-Backed Application Scenarios for Procurement Decision-Making


Acute Postoperative Pain Management Requiring Rapid-Onset Oral Analgesia

For clinical settings where oral analgesia must achieve meaningful pain relief within 30 minutes—such as day-surgery discharge protocols or emergency department acute pain pathways—the trometamol salt is the evidence-preferred form. The tmax of 0.25–0.75 hours [REFS-1 from Section 3, Evidence Item 1] and confirmed analgesic onset at 30 minutes in dental and dysmenorrhea models [REFS-1 from Section 3, Evidence Item 2] directly support procurement of dexketoprofen trometamol over racemic ketoprofen (tmax 0.5–3 hours, onset ≥60 minutes).

Intravenous NSAID Formulary Procurement for Orthopaedic Postoperative Protocols

Hospital pharmacies managing orthopedic surgery formularies should prioritize dexketoprofen trometamol for intravenous administration based on the head-to-head evidence of equivalent analgesic efficacy (SAPID₀₋₈ₕ 310.9 vs 326.3 mm·h) combined with a 25% relative reduction in treatment-related adverse events (16.0% vs 21.3%) when compared with racemic ketoprofen 100 mg IV [REFS-1 from Section 3, Evidence Item 5]. The high aqueous solubility (≥75 mg/mL) enables the 25 mg/mL injectable formulation without co-solvents, reducing injection-site reactions [REFS-1 from Section 3, Evidence Item 3].

Chronic Musculoskeletal Condition Management with Reduced Total Drug Load

For chronic conditions such as knee osteoarthritis requiring long-term NSAID therapy, dexketoprofen trometamol 25 mg tid delivers superior physician-assessed improvement (75% vs 50%) compared with racemic ketoprofen 50 mg tid, while halving the total administered drug mass [REFS-1 from Section 3, Evidence Item 4]. This dose-normalized superiority supports procurement for chronic disease management programs aiming to minimize cumulative drug exposure without sacrificing efficacy.

Pharmaceutical Development of Parenteral and Fast-Disintegrating Oral Dosage Forms

For formulation scientists developing injectable, orodispersible, or rapid-onset solid oral dosage forms of ketoprofen-class NSAIDs, the trometamol salt provides the critical solubility advantage (≥357-fold over free acid) required for aqueous parenteral formulation and rapid in vivo dissolution (89.56% at 60 minutes) [REFS-1 from Section 3, Evidence Item 3]. The established single-crystal structure and the absence of chiral bioinversion in humans [REFS-1 from Section 1] provide the solid-state and pharmacokinetic predictability necessary for abbreviated new drug application (ANDA) development referencing the innovator product.

Quote Request

Request a Quote for 2-Amino-2-(hydroxymethyl)propane-1,3-diol (S)-2-(3-benzoylphenyl)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.